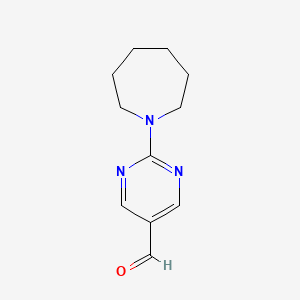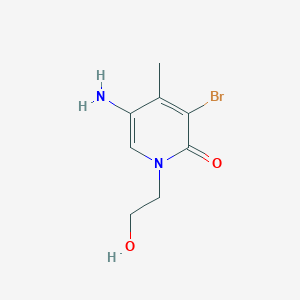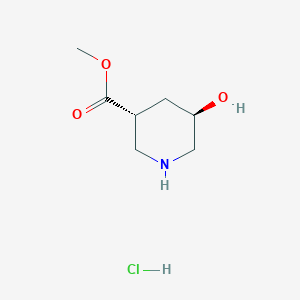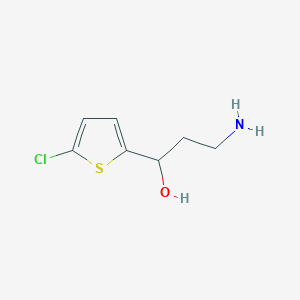
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carbaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the propan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one.
Reduction: 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol: Similar structure but with the amino group at a different position.
Uniqueness
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10ClNOS |
|---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
3-amino-1-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2 |
InChI Key |
DLROAZGYISWZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


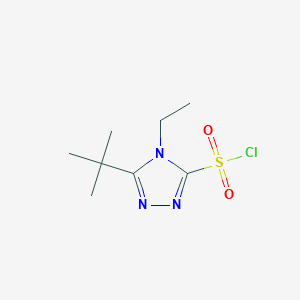
![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)
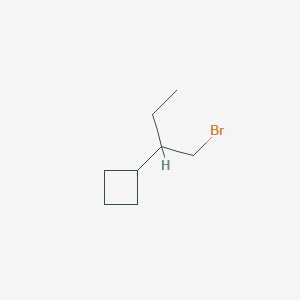
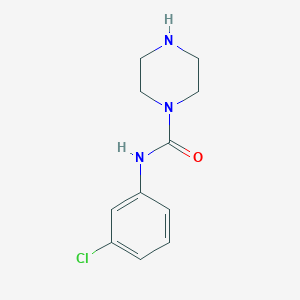
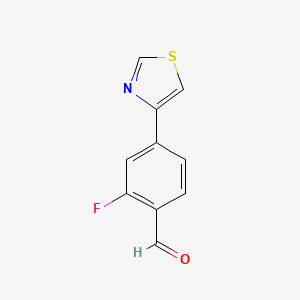
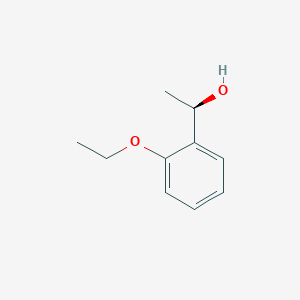
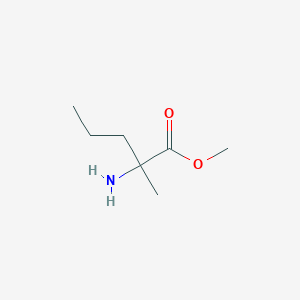
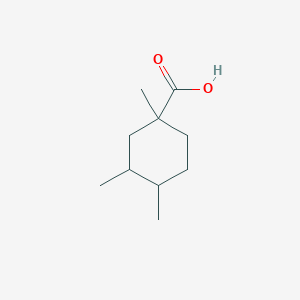
![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)
